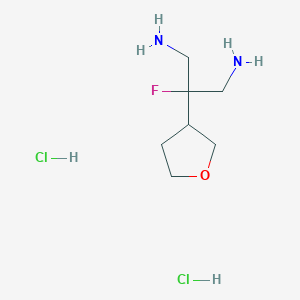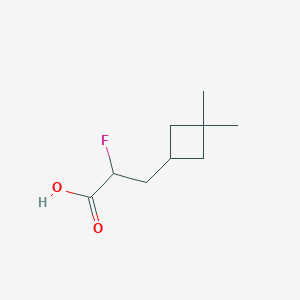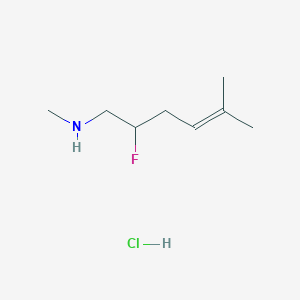![molecular formula C9H11N3O2 B1484962 3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098030-79-4](/img/structure/B1484962.png)
3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid
Descripción general
Descripción
3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid (CEPPA) is a compound of pyrazole and propionic acid, and is a type of carboxylic acid. It is a white, crystalline powder with a melting point of 154-156 °C. CEPPA is used in a variety of scientific research applications, including as a reagent in organic chemistry, as an intermediate in the synthesis of other compounds, and as a tool in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Structural Characterization
The synthesis of pyrazole derivatives, including those related to 3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid, often involves regiospecific reactions that require careful identification through spectroscopic techniques or crystallography. Kumarasinghe et al. (2009) describe the synthesis of complex pyrazole derivatives, highlighting the importance of X-ray crystallography for unambiguous structure determination due to the regiospecific nature of these syntheses (Kumarasinghe, Hruby, & Nichol, 2009). Similarly, Deepa et al. (2012) discuss the use of diimide reduction in the synthesis of 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids, indicating an economical and effective method for preparing such compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
Potential Biological Activities
Research on pyrazole derivatives also extends into their potential biological activities. For instance, compounds derived from pyrazole structures have been evaluated for sedative, analgesic, anti-inflammatory, and platelet antiaggregating activities. Bondavalli et al. (1990) synthesized N,N-disubstituted propanamides and propanamines starting from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, showing considerable biological activities in in vitro and in vivo models (Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990). Additionally, Elnagdi (1974) explores reactions with β-cyanoethylhydrazine to yield various pyrazole derivatives, hinting at the versatility of these compounds in synthetic chemistry and potential application areas (Elnagdi, 1974).
Modification and Functional Applications
The research also covers the modification of polymers through condensation reactions with amine compounds, including those related to the pyrazole structure, enhancing material properties for potential medical applications. Aly and El-Mohdy (2015) discuss the modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, demonstrating increased thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. While safety data sheets are available for some related compounds , specific safety and hazard information for “3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid” is not available in the literature.
Propiedades
IUPAC Name |
3-[1-(2-cyanoethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-4-1-5-12-7-8(6-11-12)2-3-9(13)14/h6-7H,1-3,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYYSGXDVGXYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)
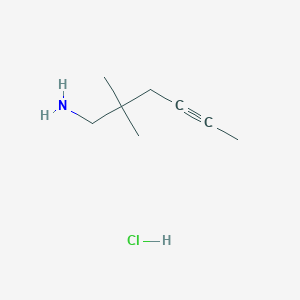

![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)
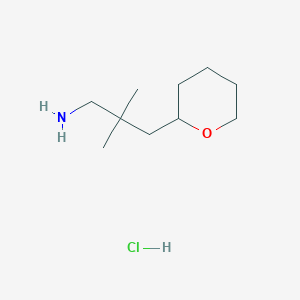
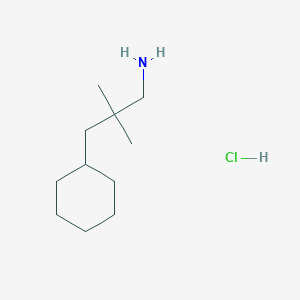
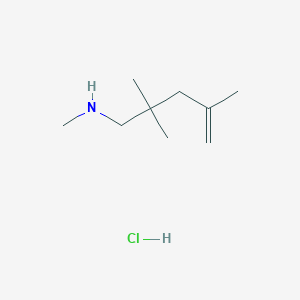
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)
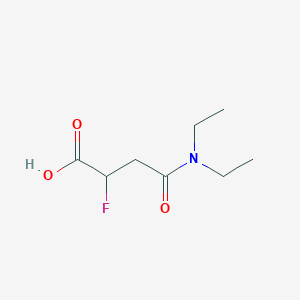
![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
